molecular formula C10H9F3O4 B1625556 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid CAS No. 502607-25-2

3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid

Cat. No.: B1625556
CAS No.: 502607-25-2
M. Wt: 250.17 g/mol
InChI Key: CLDPTGNQDNEKNP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl and hydroxy groups, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid typically involves the fluorination of appropriate precursors. One common method is the reaction of 2-methylpropanoic acid with hydrogen fluoride under controlled conditions to introduce the trifluoromethyl group . The reaction conditions often require careful temperature control and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the process. Safety measures are crucial due to the handling of hydrogen fluoride and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to a methylene group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl methylene derivatives.

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid

Uniqueness

Compared to similar compounds, 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-17-7-4-2-6(3-5-7)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDPTGNQDNEKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476682
Record name 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502607-25-2
Record name 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502607-25-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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